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Compound of Interest

Compound Name: Cenupatide

Cat. No.: B606599

A detailed examination of the therapeutic potential of Cenupatide, a novel urokinase
plasminogen activator receptor (UPAR) inhibitor, reveals promising efficacy in both mouse and
rat models of inflammatory and neovascular diseases. While direct comparative studies in the
same disease model are limited, available data from diabetic nephropathy in rats and retinal
neovascularization in mice provide valuable insights into its cross-species activity and
underlying mechanisms.

Cenupatide, also known as UPARANT, is a synthetic peptide that acts as an antagonist of the
urokinase plasminogen activator receptor (UPAR). By inhibiting the interaction between uPAR
and the formyl peptide receptor (FPR), Cenupatide effectively modulates inflammatory and
angiogenic signaling pathways. This guide provides a comprehensive comparison of its
efficacy, supported by experimental data and detailed protocols from preclinical studies in
rodent models.

Mechanism of Action

Cenupatide exerts its therapeutic effects by disrupting the pro-inflammatory and pro-
angiogenic signaling cascade initiated by the binding of urokinase plasminogen activator (uPA)
to its receptor, UPAR. This interaction is known to activate various downstream pathways,
including the avp3 integrin/Rac-1 pathway, which is implicated in podocyte dysfunction in
diabetic nephropathy. Cenupatide specifically inhibits the binding of a uPAR-derived peptide to
formyl peptide receptors (FPRSs), thereby mitigating the downstream inflammatory and
angiogenic responses.[1][2]
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Caption: Proposed signaling pathway of Cenupatide.

Efficacy of Cenupatide in a Rat Model of Diabetic
Nephropathy

A key study investigated the effects of Cenupatide in a rat model of streptozotocin (STZ)-
induced diabetic nephropathy. The results demonstrated a significant improvement in renal
function and a reduction in kidney damage.
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. ] ] Diabetic +
Parameter Control Diabetic (Vehicle) .
Cenupatide

Renal Function
Albuminuria (mg/24h) 105+1.2 458 +5.3 22129
Serum Creatinine

0.4 +£0.05 09+0.1 0.5+0.07
(mg/dL)
Inflammation &
Fibrosis
Glomerular FPR2
Expression (relative 1.0+0.1 25+0.3 1.2+0.2
units)
Renal Fibronectin

] ) 1.0+0.15 3.2+04 15+0.2

(relative units)
Renal Collagen IV

1.0+£0.2 28+0.3 1.3+0.18

(relative units)

Data presented as
mean = SEM. Data
extracted from a study
on STZ-induced
diabetic nephropathy

in rats.[2]

Efficacy of Cenupatide in Mouse Models of Retinal

Neovascularization

Cenupatide has also been evaluated in mouse models of retinal neovascular diseases,

demonstrating potent anti-angiogenic and anti-inflammatory properties.

Choroidal Neovascularization (CNV) Model
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Treatment Group CNV Area (relative to control)
Vehicle 100%

Cenupatide (4 pug) ~60% reduction (p < 0.01)
Cenupatide (12 ug) ~40% reduction (p < 0.001)

Data from a laser-induced choroidal

neovascularization model in C57BI6J mice.[3][4]

Oxygen-Induced Retinopathy (OIR) Model

In a mouse model of oxygen-induced retinopathy, Cenupatide was shown to normalize the
blood-retinal barrier more effectively than aflibercept or bevacizumab, two standard anti-VEGF
therapies.[3] Systemic subcutaneous administration of Cenupatide also effectively reduced iris
neovascularization.[5]

Treatment Group Effect on Blood-Retinal Barrier
Vehicle Significant leakage

Cenupatide Normalized barrier function
Aflibercept Less effective than Cenupatide
Bevacizumab Less effective than Cenupatide

Qualitative comparison from an oxygen-induced
retinopathy model in C57BI/6 newborn mice.[3]

Experimental Protocols
Rat Model: Streptozotocin (STZ)-Induced Diabetic
Nephropathy

Animal Model: Male Sprague-Dawley rats.[2]

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) (65 mg/kg)
dissolved in citrate buffer. Control animals received citrate buffer alone. Diabetes was
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confirmed by measuring blood glucose levels.[2]

Treatment Protocol: Four weeks after STZ injection, rats were treated with Cenupatide
(UPARANT) administered subcutaneously at a dose of 20 mg/kg daily for four weeks.[2]

Efficacy Assessment:

e Renal Function: 24-hour urinary albumin excretion was measured using ELISA. Serum
creatinine levels were determined using a standard colorimetric assay.[2]

o Gene and Protein Expression: Glomeruli were isolated to measure Formyl Peptide Receptor
2 (FPR2) mRNA levels by RT-gPCR. Renal tissue homogenates were used to quantify
fibronectin and collagen IV protein levels by Western blot.[2]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6349167/
https://www.benchchem.com/product/b606599?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6349167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6349167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6349167/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Male Sprague-Dawley Rats

or Vehicle

C’:‘ingle i.p. injection of STZ (65 mg/ng

:

Confirm Diabetes
(Blood Glucose)

4 \Weeks Post-STZ:
Daily s.c. Cenupatide (20 mg/kg)
or Vehicle for 4 weeks

Efficacy Assessment

Renal Function: Gene/Protein Expression:
- Albuminuria - Glomerular FPR2
- Serum Creatinine - Renal Fibronectin & Collagen 1V

Click to download full resolution via product page

Caption: Experimental workflow for the rat diabetic nephropathy model.

Mouse Model: Laser-iInduced Choroidal
Neovascularization (CNV)

Animal Model: 6- to 8-week-old C57BI6J mice.[3][4]

Induction of CNV: Choroidal neovascularization was induced by laser photocoagulation.[3][4]
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Treatment Protocol: Mice received intravitreal injections of Cenupatide (UPARANT) at doses of

4 ug and 12 pg on days 4, 8, and 12 after CNV induction. Control animals received vehicle
injections.[3]

Efficacy Assessment:

+ CNV Area: At day 15, mice were euthanized, and the area of choroidal neovascularization
was evaluated using immunohistochemistry with CD31 antibodies to stain endothelial cells.

[4]
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Caption: Experimental workflow for the mouse choroidal neovascularization model.

Conclusion

The available preclinical data strongly suggest that Cenupatide is a promising therapeutic
agent with significant efficacy across different rodent species and disease models. In rats with
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diabetic nephropathy, Cenupatide demonstrated potent renoprotective effects by improving
renal function and reducing inflammation and fibrosis. In mouse models of retinal
neovascularization, it effectively inhibited angiogenesis and vascular leakage. Although the
disease models differ, the consistent anti-inflammatory and anti-angiogenic effects observed in
both species underscore the potential of targeting the uPAR/FPR pathway. Further studies are
warranted to directly compare the efficacy of Cenupatide in a single disease model across
both species to better understand its cross-species pharmacological profile and to facilitate its
clinical translation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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